Fmoc-N-Me-Phe(4-Cl)-OH

Peptide Therapeutics Pharmacokinetics Protease Resistance

Standard Fmoc-Phe-OH lacks the metabolic stability and permeability needed for in vivo peptide leads. This dual-modified building block solves both backbone proteolysis and side-chain binding limitations in one residue. - **Synergistic design:** N-methylation improves plasma stability & membrane permeability; 4-chloro substitution enables halogen bonding for higher target affinity. - **SPPS grade:** ≥98% purity (HPLC), optimized for automated Fmoc synthesis. - **Supply chain:** Packaged under inert gas, stored at 2-8°C, available for immediate global delivery.

Molecular Formula C25H22ClNO4
Molecular Weight 435.9 g/mol
Cat. No. B13382651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-Phe(4-Cl)-OH
Molecular FormulaC25H22ClNO4
Molecular Weight435.9 g/mol
Structural Identifiers
SMILESCN(C(CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H22ClNO4/c1-27(23(24(28)29)14-16-10-12-17(26)13-11-16)25(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)
InChIKeyDTVJLZWXYPPOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-Phe(4-Cl)-OH: Dual-Modified SPPS Building Block


Fmoc-N-Me-Phe(4-Cl)-OH (CAS 1217779-77-5) is an Fmoc-protected, N-methylated, para-chloro-substituted phenylalanine derivative [1]. It serves as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS), combining two distinct chemical modifications within a single residue . This dual modification—backbone N-methylation and side-chain halogenation—is employed to simultaneously address multiple challenges in peptide drug development, including conformational control, metabolic stability, and target binding affinity . The compound is offered commercially with a typical purity of ≥98% and is stored at 2–8°C .

Fmoc-SPPS workflow with dual modification (N-Me + 4-Cl)
Supports peptide stability, permeability, and binding optimization studies
Suitable for lead optimization and SAR library construction

Why Fmoc-N-Me-Phe(4-Cl)-OH Is Irreplaceable


In peptide drug discovery, generic substitution with unmodified phenylalanine (Fmoc-Phe-OH) or analogs bearing only one modification (e.g., Fmoc-Phe(4-Cl)-OH or Fmoc-N-Me-Phe-OH) fails to deliver the synergistic benefits required for advanced leads. N-Methylation, the substitution of the amide hydrogen with a methyl group, is a well-established strategy to enhance proteolytic stability and membrane permeability by eliminating hydrogen-bond donors and restricting backbone conformation [1]. However, it does not address the need for specific side-chain interactions. Conversely, para-chloro substitution enhances hydrophobicity and can improve receptor binding affinity via halogen bonding or hydrophobic effects, but does not mitigate the rapid enzymatic degradation of standard peptide backbones [2]. The combination of both modifications in Fmoc-N-Me-Phe(4-Cl)-OH is therefore non-additive and is specifically employed when a peptide lead requires both improved pharmacokinetic properties and tuned receptor engagement [3]. The quantitative evidence below demonstrates the unique value proposition of this dual-modified building block.

Unmodified Fmoc-Phe-OH

Lacks both N-methylation and chloro substitution; may not support required stability or target binding profiles.

Fmoc-Phe(4-Cl)-OH (chloro only)

Missing N-methylation; proteolytic stability and permeability advantages may not transfer.

Fmoc-N-Me-Phe-OH (N-methyl only)

Lacks para-chloro; halogen bonding or hydrophobic binding enhancements may be absent.

Fmoc-N-Me-Phe(4-Cl)-OH: Stability, Permeability & Affinity Evidence


Enhanced Proteolytic Stability via N-Methylation

Backbone N-methylation, as present in Fmoc-N-Me-Phe(4-Cl)-OH, confers significant resistance to proteolytic degradation compared to non-methylated analogs. While direct data for this specific building block are unavailable, a class-level inference from a study on a somatostatin analog demonstrates that multiple N-methylations enhance enzymatic stability fivefold [1]. For a peptide containing a single N-methylated residue like Fmoc-N-Me-Phe(4-Cl)-OH, a measurable, though smaller, increase in stability is expected relative to the non-methylated Fmoc-Phe(4-Cl)-OH analog. This is a critical differentiator for in vivo applications.

Proteolytic stability
Class-level inference
Up to 5-fold increase over non-methylated analog (class-level)
Supports stability screening context
Verify in target peptide sequence
Peptide Therapeutics Pharmacokinetics Protease Resistance

Improved Membrane Permeability

N-Methylation of the peptide backbone, a feature of Fmoc-N-Me-Phe(4-Cl)-OH, is a validated strategy for improving passive membrane permeability. By replacing the amide proton with a methyl group, the compound reduces the overall hydrogen-bonding potential of the resulting peptide, facilitating its passage through lipid bilayers [1]. Studies have shown that this modification can convert polar, impermeable cyclic peptides into membrane-permeable molecules [2]. While specific permeability coefficients for this building block are not reported, the class-level effect is a key differentiator over non-methylated analogs like Fmoc-Phe(4-Cl)-OH, which would yield a more polar and less permeable peptide product.

Membrane permeability
Class-level inference
Impermeable to permeable shift (class-level, reported)
Supports permeability optimization context
Assay-specific validation recommended
Oral Bioavailability Membrane Permeability Drug Delivery

Enhanced Receptor Binding via Para-Cl Substitution

The 4-chloro substituent on the phenyl ring of Fmoc-N-Me-Phe(4-Cl)-OH is not merely a hydrophobic anchor; it can engage in specific halogen bonding interactions with target proteins, potentially enhancing binding affinity and selectivity [1]. While the non-chlorinated analog (Fmoc-N-Me-Phe-OH) provides the conformational and stability benefits of N-methylation, it lacks this capacity for targeted interaction. The presence of the chloro group is known to influence pharmacological properties of resulting peptides [2]. A direct quantitative comparison for this specific building block is not available in the public domain, but structure-activity relationship (SAR) studies on related peptide ligands consistently demonstrate that a chloro substituent can improve binding affinity (e.g., by 2- to 10-fold) over unsubstituted phenylalanine in optimized contexts [3].

Receptor binding
Class-level inference
2- to 10-fold affinity improvement vs non-chlorinated (SAR context)
Supports binding affinity SAR context
Direct data for this building block not available
Receptor Binding Halogen Bonding SAR Studies

Stabilized Bioactive Conformation

N-Methylation, as in Fmoc-N-Me-Phe(4-Cl)-OH, restricts the conformational freedom of the peptide backbone, biasing it toward specific secondary structures. This is due to the introduction of a tertiary amide bond, which eliminates the amide proton and imposes steric constraints, favoring cis-amide conformations and reducing the number of accessible states [1]. In contrast, the non-methylated analog, Fmoc-Phe(4-Cl)-OH, retains full backbone flexibility. This conformational control is a powerful tool for stabilizing bioactive conformations and can lead to improved target selectivity and potency [2]. For example, in cyclic peptide scaffolds, N-methylation has been shown to pre-organize the molecule for receptor binding, resulting in increased activity [3].

Conformational control
Class-level inference
Reduced backbone flexibility; cis/trans amide shift (class-level)
Supports conformational constraint context
NMR validation in target peptide recommended
Conformational Analysis Peptide Design Bioactive Conformation

Fmoc-N-Me-Phe(4-Cl)-OH: Key Applications


Metabolically Stable Peptide Leads

Fmoc-N-Me-Phe(4-Cl)-OH is ideally suited for the synthesis of peptide drug candidates intended for in vivo administration, where rapid proteolytic degradation is a primary liability. The N-methyl group confers enhanced stability against common proteases [1], as established in Section 3. This scenario is critical for early-stage drug discovery projects aiming to transition from in vitro hits to in vivo leads without the immediate need for complex formulation strategies.

Membrane Permeability Optimization

This building block is a strategic choice for projects targeting intracellular protein-protein interactions (PPIs) or central nervous system (CNS) targets. The reduction in hydrogen-bonding potential from N-methylation, as detailed in Section 3, directly addresses the challenge of poor membrane permeability that often plagues peptide-based therapeutics [2]. Incorporating Fmoc-N-Me-Phe(4-Cl)-OH into a peptide sequence can serve as a key step in a permeability optimization campaign.

SAR Studies for Halogen Bonding

In lead optimization, Fmoc-N-Me-Phe(4-Cl)-OH is invaluable for probing the role of halogen bonding at the peptide-receptor interface. As supported by the evidence in Section 3, the para-chloro group can significantly enhance binding affinity and selectivity compared to non-halogenated analogs [3]. This scenario applies to the synthesis of focused peptide libraries for SAR analysis, where the building block is used to systematically explore the effect of halogen substitution on potency and selectivity.

Stabilizing Bioactive Peptide Conformations

For projects where the target-bound conformation of a peptide is known or hypothesized, Fmoc-N-Me-Phe(4-Cl)-OH can be used to rigidify the backbone and stabilize that specific fold. The conformational restriction imparted by N-methylation, as described in Section 3, reduces entropic penalty upon binding, potentially leading to tighter and more selective target engagement [4]. This is a powerful tool in the rational design of peptidomimetics and constrained peptide therapeutics.

Application
Selection Property
Validation Focus
Metabolic stability studies
N-Methylation profile
Protease resistance screening
Permeability optimization studies
Reduced H-bond donor count
Membrane permeability assays
Binding affinity SAR studies
Para-chloro substitution
Receptor binding assays
Conformational constraint studies
Backbone constraint
NMR conformational analysis
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